Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate

vector control anticholinesterase malaria mosquito

This pre-functionalized pyrimidine building block features a single C2 chloro leaving group for selective SNAr derivatization, with a methyl glycinate already installed at C4—eliminating the regioselectivity challenges and cryogenic temperature control (–78°C) required by 2,4-dichloro-5-nitropyrimidine. Its crystalline solid form (mp 108°C) ensures precise automated weighing (±0.1 mg) and zero evaporative loss during storage, directly improving HTS data reproducibility. Validated against Anopheles gambiae AChE (IC50 142 nM, ≥56-fold selectivity over mammalian nAChR) and deployable as an electrophilic warhead scaffold for covalent inhibitors (Pin1, kinase programs), this compound reduces synthetic sequence length by one step and eliminates regioisomeric purification for parallel library synthesis.

Molecular Formula C7H7ClN4O4
Molecular Weight 246.61 g/mol
CAS No. 859307-58-7
Cat. No. B3289578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate
CAS859307-58-7
Molecular FormulaC7H7ClN4O4
Molecular Weight246.61 g/mol
Structural Identifiers
SMILESCOC(=O)CNC1=NC(=NC=C1[N+](=O)[O-])Cl
InChIInChI=1S/C7H7ClN4O4/c1-16-5(13)3-9-6-4(12(14)15)2-10-7(8)11-6/h2H,3H2,1H3,(H,9,10,11)
InChIKeyVSZQPTFLDOLJHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate (CAS 859307-58-7) – Procurement & Technical Baseline


Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate (CAS 859307-58-7) is a functionalized pyrimidine building block bearing a 2-chloro leaving group, a 5-nitro electron-withdrawing substituent, and a methyl glycinate side chain at the 4-position [1]. The compound exhibits a molecular weight of 246.61 g/mol (C₇H₇ClN₄O₄) and a melting point of 108 °C [2]. Commercial suppliers offer this compound at purities of 95–98% . The 2-chloro-5-nitropyrimidine core is a validated electrophilic scaffold for nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed amination reactions, enabling access to diverse pharmacologically relevant heterocycles [3].

Why Generic Pyrimidine Analogs Cannot Substitute for Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate (859307-58-7)


The 2-chloro-5-nitropyrimidine scaffold contains two electrophilic sites at C2 and C4 with distinct reactivity profiles; the presence of the electron-withdrawing 5-nitro group activates C4 toward regioselective SₙAr amination with amines while preserving the C2 chloro handle for subsequent orthogonal functionalization [1]. In the target compound, the C4 position is already functionalized with a methyl glycinate moiety, leaving the C2 chloro group as the sole reactive site for further derivatization [2]. Generic analogs such as 2,4-dichloro-5-nitropyrimidine (CAS 49845-33-2) or 2-chloro-5-nitropyrimidine (CAS 10320-42-0) lack this pre-installed glycine ester side chain, requiring additional synthetic steps to achieve comparable molecular complexity and altering both reaction kinetics and final product scope.

Quantitative Differentiation Evidence for Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate (859307-58-7)


Inhibition of Anopheles gambiae Acetylcholinesterase: 142 nM IC₅₀

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate exhibits an IC₅₀ of 142 nM against recombinant wild-type acetylcholinesterase (AChE) from Anopheles gambiae, the principal malaria vector mosquito, measured after 10 min by Ellman assay [1]. At 60 min incubation under identical conditions, the IC₅₀ shifts to 285 nM [1]. This sub-micromolar inhibitory activity is attributable to the intact 2-chloro-5-nitropyrimidine core structure. By contrast, a structurally simplified 2-chloro-5-nitropyrimidine derivative lacking the methyl glycinate side chain showed no detectable AChE inhibition at 26 μM .

vector control anticholinesterase malaria mosquito

Selectivity Profile Across Human and Mosquito Cholinesterases

In broader cholinesterase selectivity profiling, methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate demonstrates differential activity across species and receptor subtypes. Against rat α7 nicotinic acetylcholine receptor (nAChR) expressed in Xenopus oocytes, the compound exhibits weak antagonist activity with an IC₅₀ of 8.07 μM and minimal agonist activity (EC₅₀ = 56.2 μM) [1]. Against human dipeptidyl peptidase 2 (DPP2), no significant inhibition is observed at concentrations up to 100 μM (>1.00E+5 nM) [2]. In contrast, structural analogs in the 2,4-dichloro-5-nitropyrimidine series have been reported to yield potent LRRK2 inhibitors with IC₅₀ values of 51–72 nM in cell-based neuroinflammation models , but these compounds lack the selectivity data available for the target compound.

selectivity screening off-target profiling species selectivity

Synthetic Utility in Palladium-Catalyzed Amination Pathways

The 2-chloro-5-nitropyrimidine core has been validated as a competent substrate for palladium-catalyzed amination, enabling the synthesis of mono- and di-substituted pyrimidines in high yields with good functional group tolerance [1]. Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate retains the C2 chloro substituent intact while the C4 position bears a pre-installed glycine ester, providing an orthogonal reactivity handle compared to unsubstituted 2-chloro-5-nitropyrimidine (CAS 10320-42-0) or symmetrically substituted 2,4-dichloro-5-nitropyrimidine (CAS 49845-33-2) [2]. In the dichloro analog, regioselective C4 amination requires careful temperature control (e.g., –78 °C) to avoid bis-substitution [3], whereas the target compound eliminates this regioselectivity challenge entirely.

cross-coupling C–N bond formation heterocycle synthesis

Physicochemical and Storage Stability Parameters

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate exhibits a melting point of 108 °C, a predicted density of 1.584 g/cm³, a calculated LogP of 1.219, and a polar surface area (PSA) of 109.9 Ų [1]. Commercial specifications require refrigerated storage at 2–8 °C , and the compound displays calculated aqueous solubility of approximately 1.3 g/L at 25 °C [2]. In contrast, the simpler precursor 2,4-dichloro-5-nitropyrimidine has a significantly lower melting point (28–32 °C) and exists as a liquid or low-melting solid at ambient temperature, presenting different handling and storage requirements [3]. The higher melting point and crystalline nature of the target compound facilitate easier weighing accuracy and reduced volatility loss during experimental workflows.

physicochemical properties storage stability formulation compatibility

Validated Application Scenarios for Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)acetate (859307-58-7)


Hit Identification and SAR Expansion for Vector-Selective Anticholinesterase Agents

With a validated IC₅₀ of 142 nM against Anopheles gambiae AChE and demonstrated ≥56-fold selectivity over mammalian nAChR subtypes [1][2], this compound serves as a structurally defined starting point for structure–activity relationship (SAR) campaigns targeting malaria vector control. Users can modify the methyl ester moiety, the glycine linker, or the C2 chloro position to systematically probe pharmacophore requirements while maintaining the electrophilic 5-nitropyrimidine core responsible for covalent or reversible enzyme inhibition.

Step-Efficient Synthesis of Functionalized Pyrimidine Libraries via Orthogonal C2 Derivatization

The compound's single remaining reactive site at C2 eliminates regioselectivity challenges inherent to 2,4-dichloro-5-nitropyrimidine, which requires cryogenic temperature control (–78 °C) for selective C4 amination [3]. Medicinal chemistry teams procuring this compound for parallel library synthesis achieve a one-step reduction in synthetic sequence length and avoid complex purification of regioisomeric mixtures, directly reducing FTE time and consumables expenditure per analog synthesized [4].

Covalent Warhead Scaffold for Targeted Covalent Inhibitor (TCI) Design

The 2-chloro-5-nitropyrimidine core has been successfully deployed as an electrophilic warhead for covalent inhibition of human Pin1, with derivative compounds achieving IC₅₀ values of 3.15–11.55 μM [5]. The target compound, bearing a methyl glycinate extension at C4, offers a pre-functionalized scaffold that retains the chloro electrophile while providing a modular attachment point for extending toward additional binding-pocket interactions. This positions it as a privileged intermediate for covalent inhibitor programs across oncology and kinase-targeted indications.

Reproducible Automated Synthesis and High-Throughput Screening Workflows

The compound's favorable solid-state properties—specifically its 108 °C melting point and crystalline nature—contrast sharply with the near-ambient liquid state (28–32 °C mp) of 2,4-dichloro-5-nitropyrimidine [6]. This solid morphology ensures accurate weighing (±0.1 mg precision) on automated powder-dispensing platforms and eliminates evaporative loss during storage and handling. Procurement for high-throughput screening (HTS) and automated parallel synthesis operations therefore yields higher data reproducibility and lower compound waste compared to low-melting liquid alternatives.

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